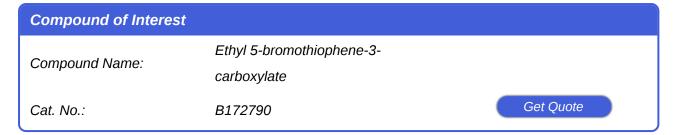


Commercial availability and purity of Ethyl 5-bromothiophene-3-carboxylate

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An In-depth Technical Guide to Ethyl 5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-bromothiophene-3-carboxylate**, a key building block in organic synthesis. The document details its commercial availability, purity standards, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences.

Commercial Availability

Ethyl 5-bromothiophene-3-carboxylate (CAS No. 170355-38-1) is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors and their offerings. Pricing and stock levels are subject to change and should be confirmed directly with the supplier.



Supplier Name	Purity	Pack Size	Price (USD)	Stock Status
Shaanxi Dideu New Materials Co. Ltd.[1]	99.0%	KG	Inquire	Inquire
Huida Pharmaceutical Technology (Shanghai) Co., Ltd.[1]	98%	kg	Inquire	Inquire
AOBChem USA[2]	95%	5g	\$60.00	Backordered
AOBChem USA[2]	95%	10g	\$104.00	Backordered
AOBChem USA[2]	95%	25g	\$240.00	Backordered
AOBChem USA[2]	95%	100g	\$833.00	Backordered
Zenlyms Tech[3] [4]	>96%	25g	Inquire	Inquire

Note: A related compound with CAS 13999-39-8 is also listed by some suppliers under a similar name.[3][4]

Purity and Characterization

The purity of commercially available **Ethyl 5-bromothiophene-3-carboxylate** is typically high, often exceeding 95%. Suppliers commonly use Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to verify the purity and structure of the compound.[5]



Parameter	Typical Specification	Analysis Method
Purity	>95% to 99.0%[1][2]	GC, NMR[5]
Appearance	N/A	Visual
Molecular Formula	C7H7BrO2S[2]	-
Molecular Weight	235.1 g/mol [6]	-

Experimental Protocols

Ethyl 5-bromothiophene-3-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[7][8] Its bromine and ester functionalities allow for a wide range of chemical transformations.

Synthesis of Ethyl 5-bromothiophene-3-carboxylate[1]

This protocol describes the bromination of ethyl thiophene-3-carboxylate.

Materials:

- Ethyl thiophene-3-carboxylate
- Aluminum chloride (AlCl₃)
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)
- Silica gel
- Heptane/Ethyl acetate mixture (9/1)
- Water
- Ice



Procedure:

- Cool a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane to 0°C.
- Add 20 g (147 mmol) of aluminum chloride in portions.
- Warm the reaction medium to room temperature.
- Add a solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane.
- Allow the reaction to proceed for 50 minutes at room temperature.
- Pour the reaction medium into a water and ice mixture and perform an extraction with dichloromethane.
- Dry the organic phase over magnesium sulfate, filter, and evaporate under vacuum.
- Purify the resulting residue by chromatography on a silica gel column, eluting with a 9/1 heptane/ethyl acetate mixture.
- This process yields 9 g (57%) of ethyl 5-bromothiophene-3-carboxylate.[1]

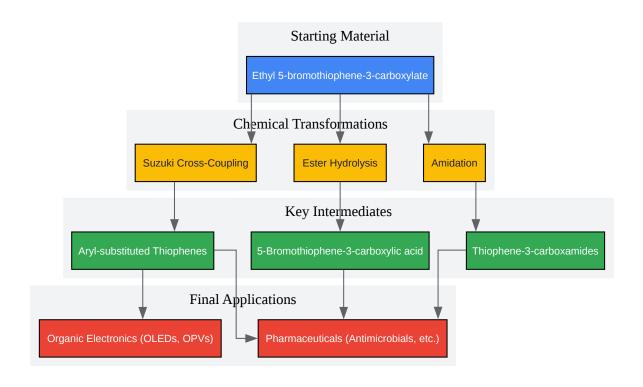
Logical Workflows and Applications

Ethyl 5-bromothiophene-3-carboxylate serves as a critical starting material in multi-step synthetic pathways. The presence of both a bromo-substituent and an ester group allows for sequential or orthogonal functionalization, making it a valuable scaffold in drug discovery and materials science.

General Synthetic Utility

The compound's structure is conducive to various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, where the bromine atom acts as a reactive handle. [8][9] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of accessible derivatives.[1] This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug development.[9]





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Caption: Synthetic pathways from **Ethyl 5-bromothiophene-3-carboxylate**.

Experimental Workflow: Synthesis and Purification

The synthesis of **Ethyl 5-bromothiophene-3-carboxylate** involves a series of standard laboratory procedures. The workflow diagram below outlines the key steps from reaction setup to the isolation of the pure product.



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